13,21-Dimethylpentatriacontane
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Overview
Description
13,21-Dimethylpentatriacontane is a long-chain hydrocarbon with the molecular formula C37H76 It is a member of the alkane family, characterized by its saturated carbon chain with two methyl branches at the 13th and 21st positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,21-Dimethylpentatriacontane can be achieved through several methods. One common approach involves the use of optically pure ®-(+)-citronellic acid as a starting material. The synthesis process includes esterification, epoxidation, and periodic acid oxidation, followed by Wittig olefination with n-nonylidene . The reaction conditions typically involve the use of solvents such as hexane and reagents like methyl acetoacetate.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved through similar methods as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
13,21-Dimethylpentatriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under high temperatures or in the presence of strong oxidizing agents, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of smaller hydrocarbons.
Substitution: Halogenation reactions, particularly with chlorine or bromine, can replace hydrogen atoms with halogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Halogens (Cl2, Br2) in the presence of ultraviolet (UV) light or heat.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, and carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
13,21-Dimethylpentatriacontane has several scientific research applications:
Chemistry: Used as a model compound for studying the properties and reactions of long-chain hydrocarbons.
Industry: Utilized in the development of lubricants and coatings due to its stability and low reactivity.
Mechanism of Action
The mechanism of action of 13,21-Dimethylpentatriacontane is primarily related to its physical properties rather than specific biochemical interactions. In biological systems, it functions as a component of the cuticular lipid layer, providing a barrier against desiccation and facilitating chemical communication among insects . Its hydrophobic nature allows it to interact with other lipid molecules, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
13,23-Dimethylpentatriacontane: Another methyl-branched long-chain hydrocarbon with similar properties and applications.
15,21-Dimethylpentatriacontane: Shares structural similarities but differs in the position of methyl branches.
11,25-Dimethylpentatriacontane: Another variant with different methyl branch positions.
Uniqueness
13,21-Dimethylpentatriacontane is unique due to its specific methyl branch positions, which can influence its physical properties and interactions with other molecules. This uniqueness makes it valuable for studying structure-activity relationships in hydrocarbons and for specific applications in biological and industrial contexts.
Properties
CAS No. |
61358-31-4 |
---|---|
Molecular Formula |
C37H76 |
Molecular Weight |
521.0 g/mol |
IUPAC Name |
13,21-dimethylpentatriacontane |
InChI |
InChI=1S/C37H76/c1-5-7-9-11-13-15-17-18-20-22-25-29-33-37(4)35-31-27-23-26-30-34-36(3)32-28-24-21-19-16-14-12-10-8-6-2/h36-37H,5-35H2,1-4H3 |
InChI Key |
UQROALKDZAQWDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)CCCCCCCC(C)CCCCCCCCCCCC |
Origin of Product |
United States |
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